(S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride
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Overview
Description
(2S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to an acetic acid backbone, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride typically involves the reaction of 2,6-dichlorophenylacetic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by transition metals and may involve the use of solvents such as alcohols. The resulting product is then converted to its hydrochloride salt through acidification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug with a similar dichlorophenyl structure.
2,6-Dichlorophenylacetic acid: Shares the dichlorophenyl group but lacks the amino group.
2,4-Dichlorophenylacetic acid: Similar structure with different chlorine substitution pattern
Uniqueness
(2S)-2-Amino-2-(2,6-dichlorophenyl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .
Properties
Molecular Formula |
C8H8Cl3NO2 |
---|---|
Molecular Weight |
256.5 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,6-dichlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7Cl2NO2.ClH/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1 |
InChI Key |
HIAZDGJYMLDCOZ-FJXQXJEOSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@@H](C(=O)O)N)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)Cl.Cl |
Origin of Product |
United States |
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